molecular formula C8H11N3O2 B1589927 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 91476-81-2

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1589927
CAS RN: 91476-81-2
M. Wt: 181.19 g/mol
InChI Key: AHIJWXPZLFMLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (MTHPC) is an organic compound that has been widely studied for its potential applications in various scientific research areas. It is a white crystalline solid that is soluble in water and has a melting point of 164-165°C. MTHPC has been used in laboratory experiments for its ability to act as a substrate for enzymes, as a catalyst for chemical reactions, and as a ligand for metal ions. It has also been studied for its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Medicinal Chemistry

This compound has been used as an intermediate in combinatorial protocols for the preparation of compounds relevant to medicinal chemistry. It offers an excellent opportunity for the synthesis of various derivatives with potential therapeutic properties .

Antibacterial Research

There is evidence of its use in the synthesis of novel compounds with antibacterial activity. This includes its role in the generation of hydrazone derivatives which have been evaluated for their effectiveness against bacterial strains .

Protein Silencing

Derivatives of this compound, such as BIM-46174 and its dimeric form BIM-46187, are known to preferentially silence Gaq proteins. These are among the very few cell-permeable compounds with this capability, highlighting their significance in protein research .

properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIJWXPZLFMLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531780
Record name Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91476-81-2
Record name Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 4
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.